

An In-depth Technical Guide to the Toxicological Profile of Ethyl Methylcarbamate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl methylcarbamate*

Cat. No.: B085939

[Get Quote](#)

Abstract

Ethyl methylcarbamate, a member of the carbamate ester class of organic compounds, presents a toxicological profile characterized by a notable lack of extensive, direct research, particularly when compared to its close structural analog, ethyl carbamate (urethane). This guide synthesizes the available data specific to **ethyl methylcarbamate** and extrapolates potential hazards by drawing on the well-established toxicology of ethyl carbamate and the broader class of N-methyl carbamates. The primary toxicological concerns for **ethyl methylcarbamate** are centered on its potential for neurotoxicity via acetylcholinesterase inhibition and possible developmental toxicity. While its carcinogenic potential appears to be low in the absence of co-exposure to initiators, a comprehensive understanding of its metabolism is crucial for a full risk assessment. This document provides a detailed examination of the known toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects, supported by experimental protocols and mechanistic diagrams to guide researchers and drug development professionals.

Introduction and Chemical Identity

Ethyl methylcarbamate (CAS No. 105-40-8) is an ester of N-methylcarbamic acid.^[1] Its structure features a carbamate group with a methyl substituent on the nitrogen and an ethyl ester linkage. This seemingly minor structural difference from the well-studied carcinogen, ethyl carbamate, which is unsubstituted on the nitrogen, has significant implications for its toxicological profile. While ethyl carbamate's toxicity is largely driven by its metabolic activation to the genotoxic vinyl carbamate, the presence of the N-methyl group in **ethyl**

methylcarbamate is anticipated to alter its metabolic fate and, consequently, its toxicological endpoints.

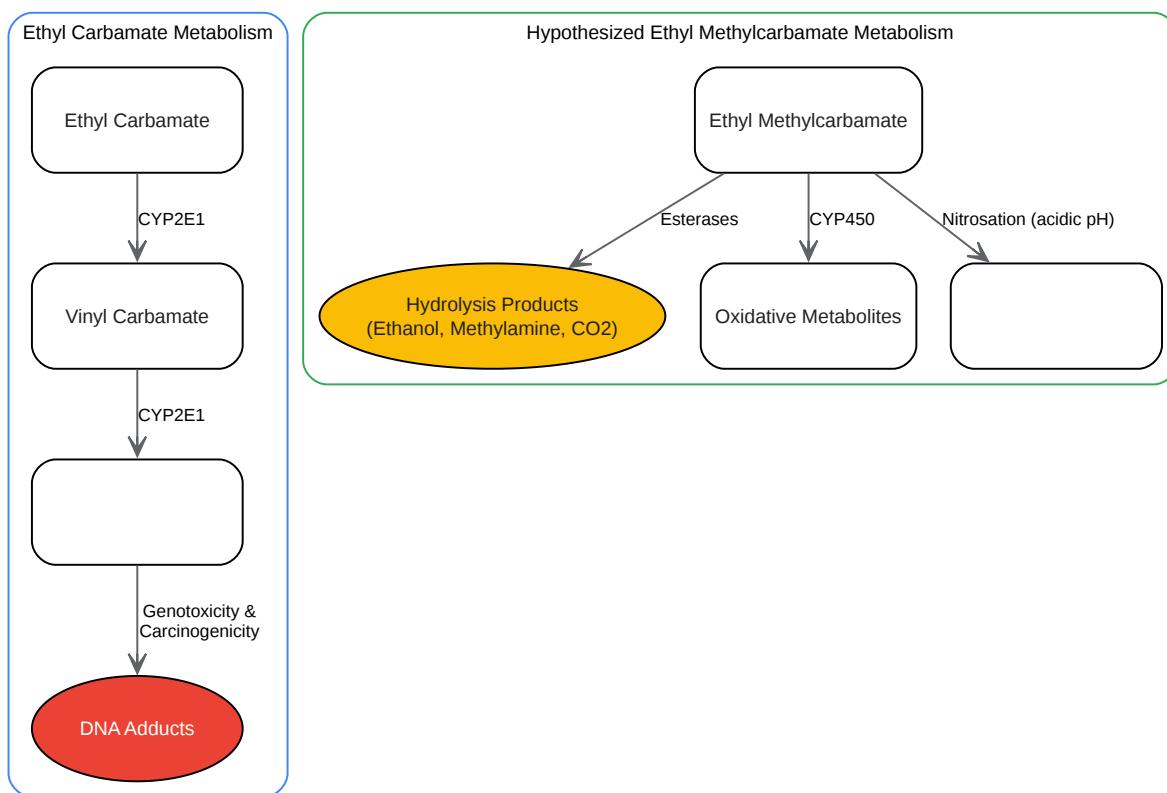
Carbamates as a class are widely recognized for their role as acetylcholinesterase inhibitors, a mechanism that forms the basis for their use as pesticides and pharmaceuticals.^[2] Therefore, a primary focus of the toxicological assessment of **ethyl methylcarbamate** is its potential to induce neurotoxicity through this pathway.

Toxicokinetics and Metabolism

Absorption, Distribution, and Excretion

Specific studies on the absorption, distribution, and excretion of **ethyl methylcarbamate** are not readily available in the public domain. However, based on its chemical properties—a relatively small molecule with moderate water solubility—it is reasonable to infer that it can be absorbed through ingestion, inhalation, and dermal contact.^[2] Following absorption, it is likely to be distributed throughout the body. The metabolism and excretion pathways are critical determinants of its toxicity.

Metabolic Pathways


The metabolism of **ethyl methylcarbamate** is a critical area requiring further investigation. Two primary pathways are hypothesized:

- Hydrolysis: Esterases in the liver and other tissues can hydrolyze the ester bond, yielding ethanol, methylamine, and carbon dioxide. This is generally considered a detoxification pathway.
- Oxidative Metabolism: Cytochrome P450 (CYP) enzymes may be involved in the metabolism of the N-methyl group or the ethyl group. The potential for oxidative metabolism to generate reactive intermediates is a key toxicological question.

In contrast, the carcinogenicity of ethyl carbamate is primarily attributed to its oxidation by CYP2E1 to vinyl carbamate, which is then further metabolized to the DNA-reactive vinyl carbamate epoxide.^[3] The presence of the N-methyl group in **ethyl methylcarbamate** may hinder or alter this specific metabolic activation pathway.

One study noted that N-methylurethan (an older name for **ethyl methylcarbamate**) is nitrosated more slowly than methylurea, with the rate of reaction increasing significantly with a drop in pH.^[1] This suggests that under acidic conditions, such as in the stomach, there is a potential for the formation of N-nitroso compounds, which are often potent carcinogens.

Diagram: Comparative Metabolic Pathways of Ethyl Carbamate and Hypothesized Pathways for **Ethyl Methylcarbamate**

[Click to download full resolution via product page](#)

Caption: Comparative metabolism of ethyl carbamate and hypothesized pathways for **ethyl methylcarbamate**.

Acute and Chronic Toxicity

Acute Toxicity

Data on the acute toxicity of **ethyl methylcarbamate** is limited. For the broader class of carbamates, acute toxicity is often characterized by signs of acetylcholinesterase inhibition.[\[2\]](#) For two new ethyl-carbamates (ethyl-4-bromophenyl-carbamate and ethyl-4-chlorophenyl-carbamate), the oral LD50 in rats was determined to be between 300 and 2000 mg/kg.[\[4\]](#)

Chronic Toxicity

There is a lack of long-term studies specifically investigating the chronic toxicity of **ethyl methylcarbamate**. For ethyl carbamate, chronic exposure is associated with carcinogenicity.[\[5\]](#)

Genotoxicity

There is a significant gap in the literature regarding the genotoxicity of **ethyl methylcarbamate**. A study on two new ethyl-carbamates, ethyl-4-bromophenyl-carbamate and ethyl-4-chlorophenyl-carbamate, found that they induced an increased frequency of micronucleated polychromatic erythrocytes in rats, indicating genotoxic potential.[\[6\]](#) However, these compounds are structurally different from **ethyl methylcarbamate**.

In contrast, ethyl carbamate is a well-established genotoxic agent, primarily through the action of its metabolite, vinyl carbamate.[\[7\]](#) Ethyl carbamate itself is generally not mutagenic in standard in vitro bacterial assays without metabolic activation.[\[7\]](#) Given the likely different metabolic profile of **ethyl methylcarbamate**, its genotoxic potential cannot be directly inferred from ethyl carbamate data and requires specific testing.

Experimental Protocol: Ames Test for Mutagenicity

This protocol outlines a standard bacterial reverse mutation assay (Ames test) to assess the mutagenic potential of **ethyl methylcarbamate**.

1. Objective: To determine if **ethyl methylcarbamate** can induce point mutations in strains of *Salmonella typhimurium*.
2. Materials:
 - *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537)
 - **Ethyl methylcarbamate**

- S9 metabolic activation system (from Aroclor- or phenobarbital-induced rat liver)
- Positive and negative controls
- Minimal glucose agar plates
- Top agar

3. Procedure:

- Prepare a dilution series of **ethyl methylcarbamate** in a suitable solvent (e.g., DMSO).
- In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution (or control), and 0.5 mL of the S9 mix (for assays with metabolic activation) or buffer (for assays without).
- Pre-incubate the mixture at 37°C for 20 minutes with gentle shaking.
- Add 2 mL of molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
- Incubate the plates at 37°C for 48-72 hours.
- Count the number of revertant colonies on each plate.

4. Interpretation:

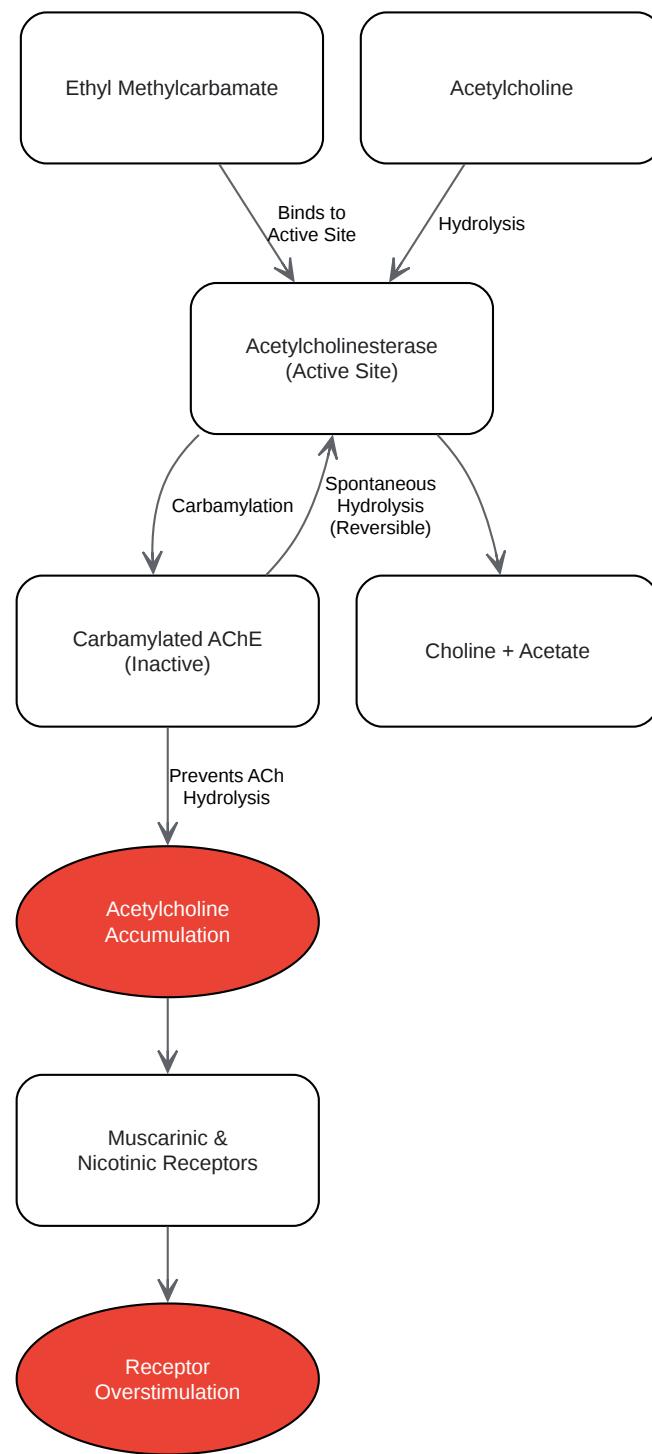
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Carcinogenicity

A key piece of evidence suggests that **ethyl methylcarbamate** may not be a potent carcinogen in the same manner as ethyl carbamate. In a study where mice were given a tumor-initiating dose of urethane (ethyl carbamate), simultaneous subcutaneous injection of ethyl N-methylcarbamate did not influence the yield of tumors in the skin, lungs, or liver.^[1] This suggests that **ethyl methylcarbamate** does not share the same carcinogenic mechanism as ethyl carbamate, likely due to differences in metabolic activation.

However, the potential for nitrosation to form a carcinogenic N-nitroso compound warrants further investigation, especially under conditions of co-exposure to nitrites.[\[1\]](#)

Neurotoxicity: Acetylcholinesterase Inhibition


The primary mechanism of neurotoxicity for many N-methyl carbamates is the reversible inhibition of acetylcholinesterase (AChE).[\[2\]](#) This inhibition leads to an accumulation of the neurotransmitter acetylcholine at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors.[\[2\]](#)

While direct studies on **ethyl methylcarbamate**'s AChE inhibitory activity are scarce, the presence of the N-methyl carbamate moiety strongly suggests it is a potential AChE inhibitor. The kinetics of inhibition by N-methyl, N-alkyl carbamates are influenced by the size of the N-alkyl substituent.[\[8\]](#)

Table 1: General Effects of Acetylcholinesterase Inhibition

System	Effects
Muscarinic	Salivation, lacrimation, urination, defecation, gastrointestinal distress, emesis (SLUDGE), bronchospasm, bradycardia, miosis
Nicotinic	Muscle fasciculations, cramping, weakness, paralysis, tachycardia, hypertension
Central Nervous System	Dizziness, headache, anxiety, confusion, seizures, coma, respiratory depression

Diagram: Mechanism of Acetylcholinesterase Inhibition by **Ethyl Methylcarbamate**

[Click to download full resolution via product page](#)

Caption: Reversible inhibition of acetylcholinesterase by **ethyl methylcarbamate**.

Reproductive and Developmental Toxicity

There is direct evidence of developmental toxicity for **ethyl methylcarbamate**. A single intraperitoneal dose administered to pregnant hamsters on day 8 of gestation was found to be teratogenic by day 13 of gestation.[\[1\]](#) This finding highlights a significant potential hazard and indicates that further investigation into the developmental and reproductive toxicity of **ethyl methylcarbamate** is warranted.

For the related compound, ethyl carbamate, animal studies have shown it to cause fetal abnormalities and mortality.[\[5\]](#)

Summary and Future Directions

The toxicological profile of **ethyl methylcarbamate** is incomplete. The available evidence points to two primary areas of concern:

- Neurotoxicity: As an N-methyl carbamate, it is likely to be an acetylcholinesterase inhibitor, with the potential to cause cholinergic toxicity.
- Developmental Toxicity: A study in hamsters has demonstrated its teratogenic potential.[\[1\]](#)

Its carcinogenic potential appears to be significantly lower than that of ethyl carbamate, likely due to the N-methyl group preventing the formation of a vinyl metabolite. However, the possibility of forming carcinogenic N-nitroso compounds under certain conditions cannot be dismissed.

Future research should prioritize:

- In vitro and in vivo studies to determine the acetylcholinesterase inhibitory potency of **ethyl methylcarbamate**.
- Comprehensive developmental and reproductive toxicity studies in multiple species to fully characterize its teratogenic potential.
- Metabolism studies to identify the major metabolites and assess the potential for the formation of reactive intermediates.
- Genotoxicity assays, such as the Ames test and in vitro micronucleus assay, to definitively assess its mutagenic potential.

A thorough understanding of these toxicological endpoints is essential for accurately assessing the risks associated with human exposure to **ethyl methylcarbamate** in research, industrial, and drug development settings.

References

- National Center for Biotechnology Information.
- Taylor, P., & Darvesh, S. (2011).
- Cruz-Vázquez, C., et al. (2014). Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against *Rhipicephalus microplus* in Rats.
- National Center for Biotechnology Information.
- Maksimović, M., & Lj, M. (1978). Anticholinesterase action of 3-diethylaminophenyl-N-methyl-carbamate methiodide in vitro and in vivo. PubMed. [\[Link\]](#)
- Valentine, W. M., et al. (2015). Dopaminergic neurotoxicity of S-ethyl N,N-dipropylthiocarbamate (EPTC), molinate, and S-methyl-N,N-diethylthiocarbamate (MeDETC) in *Caenorhabditis elegans*. *Toxicological Sciences*. [\[Link\]](#)
- García-Bores, A. M., et al. (2016). Genotoxicity and cytotoxicity assessment of new ethyl-carbamates with ixodidical activity. *Drug and Chemical Toxicology*. [\[Link\]](#)
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Alcohol Consumption and Ethyl Carbamate. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 96. [\[Link\]](#)
- Allen, J. W., et al. (1986). Comparative genotoxicity studies of ethyl carbamate and related chemicals: further support for vinyl carbamate as a proximate carcinogenic metabolite. *Environmental Mutagenesis*. [\[Link\]](#)
- Yu, Q. S., et al. (2005). INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (-)- AND (+)-TETRAHYDROUROBENZOFURAN AND METHANOBENZODIOXEPINE. *Bioorganic & Medicinal Chemistry*. [\[Link\]](#)
- Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. *Current Neuropharmacology*. [\[Link\]](#)
- Yamamoto, T., et al. (1990). Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems. *Drug Metabolism and Disposition*. [\[Link\]](#)
- Comfort, J. J., et al. (2022). Molecular characterization of ethyl carbamate toxicity in *Caenorhabditis elegans*. *Toxicology Reports*. [\[Link\]](#)
- Comfort, J. J., et al. (2022). Molecular characterization of ethyl carbamate toxicity in *Caenorhabditis elegans*. *Toxicology Reports*. [\[Link\]](#)
- Chen, W., et al. (2018). Ethyl carbamate: An emerging food and environmental toxicant. *Food Chemistry*. [\[Link\]](#)

- Dahl, G. A., Miller, E. C., & Miller, J. A. (1980).
- U.S. Environmental Protection Agency. (1999). Ethyl Carbamate (Urethane). Technology Transfer Network Air Toxics Web Site. [Link]
- Wikipedia. (n.d.).
- ChemEurope.com. (n.d.).
- Waddell, W. J., et al. (1991). Inhibition of the metabolism of ethyl carbamate by acetaldehyde. Food and Chemical Toxicology. [Link]
- Tyler, T. R. (1992). Developmental Toxicity Studies of Methyl Ethyl Ketoxime (MEKO) in Rats and Rabbits. Fundamental and Applied Toxicology. [Link]
- U.S. Food and Drug Administration. (2024).
- U.S. Environmental Protection Agency. (2013).
- Zhang, M., et al. (2016). In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells. Toxicology Research. [Link]
- Zhang, M., et al. (2016). In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells. Toxicology Research. [Link]
- U.S. Food and Drug Administration. (2021).
- Lachenmeier, D. W., et al. (2011). Ethyl carbamate in foods and beverages: a review. CABI Digital Library. [Link]
- O'Malley, M. (2020). Carbamate Toxicity.
- Tyler, T. R. (1992). Developmental toxicity studies of methyl ethyl ketoxime (MEKO) in rats and rabbits. Fundamental and Applied Toxicology. [Link]
- Methacrylate Producers Association, Inc. (n.d.). Reproductive & Developmental Effects. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Carbamic acid, N-methyl-, ethyl ester | C4H9NO2 | CID 7752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Mechanistic and Other Relevant Data - Alcohol Consumption and Ethyl Carbamate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against *Rhipicephalus microplus* in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Genotoxicity and cytotoxicity assessment of new ethyl-carbamates with ixodicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative genotoxicity studies of ethyl carbamate and related chemicals: further support for vinyl carbamate as a proximate carcinogenic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Toxicological Profile of Ethyl Methylcarbamate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085939#toxicological-profile-of-ethyl-methylcarbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com